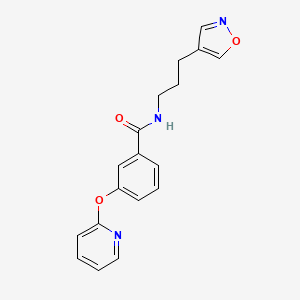

N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide

Description

N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide is a synthetic benzamide derivative featuring a unique structural framework. The compound combines a benzamide core substituted with a pyridin-2-yloxy group at the 3-position and an isoxazol-4-ylpropyl chain linked via an amide bond.

Properties

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-18(20-10-4-5-14-12-21-23-13-14)15-6-3-7-16(11-15)24-17-8-1-2-9-19-17/h1-3,6-9,11-13H,4-5,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPFVKDITQWXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCCC3=CON=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Linking the Isoxazole to the Propyl Chain: This step may involve nucleophilic substitution or other coupling reactions.

Synthesis of the Pyridin-2-yloxy Group: This can be synthesized separately and then attached to the benzamide core through etherification.

Final Coupling: The final step involves coupling the isoxazole-propyl intermediate with the pyridin-2-yloxybenzamide under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyridine moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

Biological Studies: Investigating its effects on cellular processes and pathways.

Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s benzamide backbone is shared with several bioactive molecules, but its substituents distinguish it from others. Below is a comparative analysis with structurally related compounds from the evidence:

Critical Differences and Implications

Substituent Positioning : The pyridin-2-yloxy group in the target compound contrasts with pyridin-4-yl or pyrimidine substituents in analogs (e.g., 478039-51-9). Positional differences on the pyridine ring may alter binding affinity to targets like kinases or epigenetic enzymes .

Heterocyclic Diversity: The isoxazole moiety (vs.

Biological Target Hypotheses: While PBIT is a known KDM5A inhibitor, the target compound’s isoxazole-propyl chain may favor interactions with other demethylases or kinases, as seen in related benzamides with piperazine or pyrazole groups ().

Biological Activity

N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an isoxazole ring, a pyridine moiety, and a benzamide group. Its chemical formula is , with a molecular weight of approximately 314.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that it could exhibit antibacterial properties through membrane disruption or interference with bacterial biosynthetic processes.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with the compound:

Case Studies

- Antibacterial Efficacy : A study reported that this compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.

- Antiviral Activity : In vitro experiments indicated that the compound inhibited the replication of certain viruses, showing promise as an antiviral agent. The mechanism was linked to interference with viral entry and replication processes.

- Cancer Cell Lines : Research involving various cancer cell lines showed that the compound induced apoptosis through activation of caspase pathways, indicating its potential utility in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituting different groups on the isoxazole or pyridine rings can enhance or reduce activity.

- The position and type of substituents significantly affect binding affinity to target proteins and overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.